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4-Chlorotetrahydrophthalic anhydride

Cat. No.: B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Anhydride (B1165640) Chemistry and Synthesis Research

Cyclic anhydrides are a well-established class of reagents in organic synthesis, prized for their reactivity towards nucleophiles, which allows for the straightforward introduction of dicarboxylic acid functionalities. 4-Chlorotetrahydrophthalic anhydride belongs to the subgroup of partially hydrogenated phthalic anhydrides, which are typically synthesized through [4+2] cycloaddition reactions, specifically the Diels-Alder reaction.

The primary and most well-documented method for synthesizing this compound is the Diels-Alder condensation between maleic anhydride (the dienophile) and 2-chloro-1,3-butadiene, commonly known as chloroprene (B89495) (the diene). google.comepo.org This reaction efficiently constructs the six-membered ring system of the target molecule. Research has focused on optimizing this cycloaddition to achieve high yields and purity. For instance, the reaction can be carried out in a solvent like toluene (B28343), with a typical procedure involving heating the reactants for several hours. google.compatsnap.com Some methods also describe performing the reaction in the absence of a solvent, which simplifies the process and avoids impurities introduced by solvents. google.com

Table 1: Exemplary Synthesis of this compound

Reactants Solvent Reaction Conditions Yield Reference
Maleic anhydride, Chloroprene Toluene / Xylene Heated at 55°C for 3 hours 85% google.compatsnap.com

The chemistry of this compound is dominated by two main features: the anhydride functional group and the carbon-carbon double bond within the cyclohexene (B86901) ring. The anhydride can undergo reactions such as hydrolysis to the corresponding dicarboxylic acid, or reaction with amines to form imides. The double bond can participate in addition reactions, and the entire ring system can be aromatized to form a substituted phthalic anhydride derivative.

Significance as a Key Intermediate in Advanced Organic Synthesis

The principal value of this compound lies in its role as a precursor to 4-chlorophthalic anhydride. google.com The direct synthesis of 4-chlorophthalic anhydride is often problematic, leading to isomer mixtures that are difficult to separate or requiring costly starting materials. google.compatsnap.com The synthesis via this compound provides a more controlled route. This involves the initial Diels-Alder reaction followed by an aromatization step, which dehydrogenates the cyclohexene ring. google.comgoogle.com

Attempted thermal aromatization of this compound can result in low yields and tar formation. google.com Therefore, chemical aromatization methods are employed, for example, using bromine as an aromatizing agent. google.comgoogle.com

4-Chlorophthalic anhydride is a valuable monomer for the production of high-performance polyetherimides, which are engineering plastics known for their thermal stability and mechanical strength, used in aerospace, electronics, and other high-tech fields. google.comgoogle.comchemdad.com The synthesis pathway is illustrated by the reaction of this compound with methylamine (B109427) to form N-methyl-4-chlorophthalimide, a key step in a transimidation process to produce 4-chlorophthalic anhydride. google.compatsnap.com Beyond polymers, 4-chlorophthalic anhydride and its derivatives serve as intermediates in the manufacturing of certain herbicides, pesticides, and active pharmaceutical ingredients. chemdad.comwikipedia.org

Overview of Research Trajectories for Halogenated Tetrahydrophthalic Anhydrides

Research into halogenated tetrahydrophthalic anhydrides extends beyond the 4-chloro derivative and explores the influence of different halogens and substitution patterns on the properties and reactivity of these molecules. The study of tetrahalophthalic anhydrides (containing chlorine, bromine, or iodine) provides insight into noncovalent interactions, specifically halogen bonding, where the halogen atom acts as an electrophilic region. mdpi.com These studies are crucial for crystal engineering and the design of supramolecular structures.

The broader class of halogenated organic compounds, including derivatives of phthalic anhydride, is also investigated for practical applications such as flame retardants. nih.gov For example, bis(2-ethylhexyl) tetrabromophthalate is an alternative halogenated flame retardant studied for its environmental presence and trends. nih.gov While not a tetrahydro- derivative, this research highlights a significant application area for halogenated anhydrides.

Furthermore, the reactivity of other chlorinated anhydrides, such as 4,5-dichlorophthalic anhydride, is explored to synthesize various heterocyclic compounds with potential biological activities. mdpi.com This indicates a continuing research interest in using halogenated anhydrides as versatile starting materials for creating diverse chemical structures for materials science and medicinal chemistry. The market for related compounds like 3,4,5,6-tetrahydrophthalic anhydride and hexahydrophthalic anhydride is also actively monitored, suggesting a commercial interest in this class of cyclic anhydrides for producing resins and other materials. prof-research.comaporesearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B8654612 4-Chlorotetrahydrophthalic anhydride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H7ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-2,4-6H,3H2

InChI Key

PGGASBAOLMMPHM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC2C1C(=O)OC2=O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chlorotetrahydrophthalic Anhydride

Diels-Alder Cycloaddition Approaches

The cornerstone of 4-Chlorotetrahydrophthalic anhydride (B1165640) synthesis is the Diels-Alder reaction between a conjugated diene and a dienophile. This reaction is prized for its high degree of stereoselectivity and atom economy, making it a powerful tool in organic synthesis.

The primary reactants for the synthesis of 4-Chlorotetrahydrophthalic anhydride are maleic anhydride, which serves as the dienophile, and 2-chloro-1,3-butadiene (chloroprene), the diene component. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the anhydride group, making maleic anhydride a particularly effective reactant in Diels-Alder reactions. Similarly, chloroprene (B89495) is a suitable diene for this cycloaddition.

Optimization of the reactant system often involves adjusting the molar ratio of the reactants to maximize the yield of the desired product while minimizing side reactions. A slight excess of the diene, chloroprene, is sometimes employed to ensure the complete conversion of the maleic anhydride.

While the Diels-Alder reaction can proceed thermally, the efficiency of the synthesis of this compound can be significantly impacted by the presence of certain reaction modifiers. In the context of this specific reaction, compounds such as phenothiazine (B1677639) and diethylhydroxylamine are not catalysts in the traditional sense of lowering the activation energy of the cycloaddition. Instead, they function as polymerization inhibitors.

The synthesis of this compound can be conducted in both solvent-based and solvent-free environments, with each approach offering distinct advantages and disadvantages.

Solvent-Free Synthesis: Solvent-free, or "neat," synthesis is a greener alternative that aligns with the principles of sustainable chemistry. In this method, the reactants are mixed directly without the use of a solvent. The reaction is typically initiated by heating the mixture. Solvent-free conditions offer several benefits, including reduced waste generation, lower costs, and simplified product work-up. The absence of a solvent can also lead to faster reaction rates due to higher reactant concentrations. However, controlling the temperature in a solvent-free exothermic reaction can be more challenging, and there is a potential for localized overheating, which could lead to undesired side products or polymerization if not managed effectively.

Reaction ConditionAdvantagesDisadvantages
Solvent-Based - Precise temperature control- Homogeneous reaction mixture- Environmental impact of solvents- Increased cost (purchase and disposal)- Additional product purification step
Solvent-Free - Reduced waste and environmental impact- Lower cost- Simplified work-up- Potentially faster reaction rates- More challenging temperature control- Risk of localized overheating and side reactions

The yield of this compound is highly dependent on the careful control of several process parameters, primarily temperature and reaction time.

Reaction Time: The optimal reaction time is the point at which the maximum conversion of reactants to the desired product is achieved. Reaction times for this synthesis are typically in the range of 3 to 6 hours. Prolonging the reaction time beyond the optimal point does not necessarily increase the yield and may lead to the formation of byproducts.

Yield Enhancement Strategies: To maximize the yield of this compound, a combination of the strategies discussed above is often employed. This includes optimizing the reactant molar ratio, using polymerization inhibitors like phenothiazine or diethylhydroxylamine, carefully controlling the reaction temperature, and selecting the appropriate reaction environment (solvent-based or solvent-free) based on the desired scale and process capabilities. Post-reaction purification, often involving distillation under reduced pressure, is also a critical step in obtaining a high-purity product. Under optimized conditions, yields of 85% and higher have been reported.

ParameterTypical Range/ValueImpact on Synthesis
Temperature 50-60°CAffects reaction rate and selectivity; higher temperatures can increase polymerization.
Reaction Time 3-6 hoursDetermines the extent of reactant conversion; optimal time maximizes yield.
Polymerization Inhibitor Small quantitiesSuppresses unwanted polymerization of chloroprene, increasing product yield.
Purification Distillation under vacuumRemoves unreacted starting materials and byproducts to yield a pure product.

Alternative Cyclization Pathways and Mechanistic Exploration

While the Diels-Alder reaction between maleic anhydride and chloroprene is the overwhelmingly dominant synthetic route for this compound, a brief exploration of the reaction's mechanism provides deeper insight. The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the new sigma bonds forming the cyclohexene (B86901) ring are created in a single transition state. This concerted mechanism is what imparts the high stereospecificity to the reaction.

The exploration of truly alternative cyclization pathways for the synthesis of this compound is limited in the existing literature. The efficiency and atom economy of the Diels-Alder approach make it the most practical and widely adopted method. Theoretical explorations could involve stepwise cycloaddition pathways, potentially mediated by certain catalysts, but these are not commonly employed for this specific synthesis. The focus of research has largely been on optimizing the existing Diels-Alder methodology rather than developing entirely new cyclization strategies for this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be effectively applied to the synthesis of this compound to enhance its environmental and economic sustainability.

Atom Economy: The Diels-Alder reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. This minimizes the generation of waste byproducts.

Safer Solvents and Auxiliaries: The move towards solvent-free synthesis is a significant step in making the production of this compound greener. By eliminating the need for organic solvents like toluene (B28343) and xylene, the environmental impact and health risks associated with their use are mitigated.

Energy Efficiency: Optimizing the reaction temperature and time to be as low and short as possible contributes to energy efficiency. Conducting the reaction at moderate temperatures (50-60°C) rather than at high reflux temperatures reduces energy consumption.

By focusing on these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green and efficient chemical manufacturing.

Chemical Reactivity and Transformation Mechanisms of 4 Chlorotetrahydrophthalic Anhydride

Aromatization Reactions to 4-Chlorophthalic Anhydride (B1165640)

Challenges and Limitations of Thermal Aromatization Processes (e.g., Low Yields, Tar Formation)

The conversion of 4-chlorotetrahydrophthalic anhydride to its aromatic counterpart, 4-chlorophthalic anhydride, via thermal aromatization is a chemically desirable transformation. However, this process is fraught with significant challenges that limit its practical application. Direct thermal aromatization attempts are often plagued by low yields of the desired 4-chlorophthalic anhydride. patsnap.comgoogle.com A major contributing factor to this inefficiency is the formation of tar, a complex mixture of undesirable polymeric and decomposition byproducts. patsnap.comgoogle.com

Unintended Decarboxylation Pathways under Specific Conditions

Under certain process conditions, particularly during the synthesis and transformation of chlorinated phthalic anhydrides, unintended decarboxylation can occur. This side reaction leads to the formation of the corresponding chlorosubstituted benzene (B151609) compound, representing a loss of the anhydride functionality. googleapis.com While specific studies detailing the precise conditions for the decarboxylation of this compound are not extensively documented in the provided literature, the occurrence of this pathway is a known complication in related syntheses. googleapis.com The thermal stress applied during processes like aromatization can potentially induce the loss of one or both carboxyl groups as carbon dioxide, leading to the formation of chlorinated aromatic hydrocarbons instead of the target anhydride.

Nucleophilic Acyl Substitution Reactions of the Anhydride Moiety

Reaction with Amine Nucleophiles: Formation of Imides and Amides

The reaction of this compound with primary and secondary amines is a robust method for forming carbon-nitrogen bonds. Amines, acting as potent nucleophiles due to the lone pair of electrons on the nitrogen atom, readily attack one of the carbonyl carbons of the anhydride. The initial attack leads to a ring-opened intermediate, a chloro-substituted amic acid. Depending on the reaction conditions and the structure of the amine, this intermediate can then undergo an intramolecular cyclization, typically promoted by heating, to eliminate a molecule of water and form a stable five-membered imide ring.

A prominent example of this reactivity is the synthesis of N-alkyl-4-chlorophthalimides. Specifically, N-methyl-4-chlorophthalimide can be synthesized in high yield from this compound. google.com The process involves heating the anhydride and then introducing an alkyl amine, such as methylamine (B109427) gas. google.com The reaction mixture is heated for several hours to ensure the formation of the intermediate N-methyl-4-chlorotetrahydrophthalamic acid and its subsequent dehydration to the corresponding imide, N-methyl-4-chlorotetrahydrophthalimide. This intermediate is then aromatized in a separate step to yield the final N-methyl-4-chlorophthalimide. google.com A related one-pot process directly reacting this compound with methylamine at elevated temperatures has been shown to produce N-methyl-4-chlorophthalimide in approximately 95% yield. patsnap.comgoogle.com

Synthesis of N-methyl-4-chlorophthalimide
Reactant 1Reactant 2Temperature (°C)Time (hours)Approximate Yield (%)Reference
This compoundMethylamine150, then 180395 patsnap.comgoogle.com

Transimidation is a process where an imide group is exchanged between different molecular backbones. This reaction is relevant in the synthesis of 4-chlorophthalic anhydride. google.com For instance, 4-chlorophthalic anhydride can be produced through a transimidation reaction between N-methyl-4-chlorophthalimide and this compound. google.com In this equilibrium-driven reaction, the imide functionality is transferred from the aromatic phthalimide (B116566) backbone to the tetrahydrophthalic anhydride backbone. This results in the formation of the desired 4-chlorophthalic anhydride and the byproduct, N-methyl-4-chlorotetrahydrophthalimide. google.com This byproduct can then be isolated and converted back to N-methyl-4-chlorophthalimide through aromatization, making the process part of an efficient synthetic cycle. google.com

Ring-Opening Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Water)

Similar to other cyclic anhydrides, this compound readily undergoes ring-opening reactions with oxygen-based nucleophiles like water and alcohols.

Hydrolysis: When reacted with water, the anhydride ring is opened through nucleophilic attack by a water molecule. This hydrolysis reaction yields the corresponding dicarboxylic acid, 4-chlorotetrahydrophthalic acid. The reaction is typically slow at room temperature but can be accelerated by heating.

Alcoholysis: The reaction with an alcohol, such as ethanol, results in the formation of a monoester. The alcohol's oxygen atom attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. The final products are two isomeric monoesters: 1-ethyl ester of 4-chlorotetrahydrophthalic acid and 2-ethyl ester of 4-chlorotetrahydrophthalic acid. This process, known as alcoholysis, is a common method for producing ester-acids from anhydrides.

Exploration of Hydride Reduction Pathways

The reduction of this compound with complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), offers a pathway to various functionalized molecules, primarily lactones and diols. The reactivity and regioselectivity of these reactions are governed by the nature of the reducing agent and the electronic and steric influences of the substituents on the anhydride ring.

Complex metal hydrides serve as a source of hydride ions (H⁻), which act as nucleophiles attacking the electrophilic carbonyl carbons of the anhydride. libretexts.org The reduction of an anhydride can proceed in a stepwise manner. The initial attack of a hydride on one carbonyl group leads to a tetrahedral intermediate, which can then collapse to form an aldehyde-carboxylate intermediate. Further reduction of the aldehyde moiety yields a primary alcohol. Subsequent workup leads to the formation of a lactone or, with stronger reducing agents and harsher conditions, a diol. masterorganicchemistry.com

With unsymmetrical anhydrides like this compound, the question of regioselectivity arises: which of the two non-equivalent carbonyl groups will be preferentially attacked by the hydride? The chlorine atom at the 4-position exerts an electron-withdrawing inductive effect, which can influence the electrophilicity of the two carbonyl carbons differently. Generally, hydride attack is favored at the more sterically accessible carbonyl group. However, electronic effects can also play a significant role. In substituted phthalic anhydrides, it has been observed that reduction with sodium borohydride shows selectivity depending on the electronic nature of the substituent. researchgate.net For this compound, the carbonyl group further from the chlorine atom (at the 2-position) might be considered less sterically hindered. Conversely, the electron-withdrawing nature of the chlorine could enhance the electrophilicity of the closer carbonyl group (at the 1-position). The interplay of these factors determines the final product distribution.

Sodium Borohydride (NaBH₄) Reduction:

Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride. masterorganicchemistry.com It is capable of reducing anhydrides to lactones. masterorganicchemistry.comchadsprep.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The expected major products from the reduction of this compound with NaBH₄ would be the two isomeric lactones, resulting from the reduction of one of the two carbonyl groups.

The plausible mechanism involves the nucleophilic attack of a hydride ion on one of the carbonyl carbons, followed by ring-opening to an intermediate that, upon workup, cyclizes to form the lactone. The regioselectivity will be dictated by the relative reactivity of the two carbonyl groups.

Lithium Aluminum Hydride (LiAlH₄) Reduction:

Lithium aluminum hydride is a much more powerful reducing agent and can reduce anhydrides to diols. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. libretexts.org The initial reduction to the lactone stage is likely, but with LiAlH₄, the lactone itself is further reduced to the corresponding diol. Therefore, the expected product of the complete reduction of this compound with LiAlH₄ is 4-chloro-1,2-bis(hydroxymethyl)cyclohex-4-ene.

The mechanism is similar to that of NaBH₄ for the initial steps, but the greater reactivity of LiAlH₄ allows for the reduction of the intermediate lactone.

Reducing AgentTypical SolventPrimary Product(s)Plausible Mechanism
Sodium Borohydride (NaBH₄)Methanol, EthanolIsomeric LactonesNucleophilic hydride attack on a carbonyl group, leading to a lactone after workup. youtube.com
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFDiolComplete reduction of both carbonyl groups to primary alcohols. youtube.comyoutube.com

Functionalization and Derivatization at the Tetrahydrophthalic Ring System

The tetrahydrophthalic ring system of this compound, with its double bond and chlorine substituent, offers several sites for functionalization and derivatization, allowing for the synthesis of a variety of other molecules.

Aromatization:

One of the most significant transformations of this compound is its aromatization to 4-chlorophthalic anhydride. This conversion is of industrial importance as 4-chlorophthalic anhydride is a valuable intermediate in the synthesis of polymers, dyes, and plasticizers. epo.orggoogleapis.com The aromatization involves the dehydrogenation of the cyclohexene (B86901) ring. This can be achieved through various methods, including reaction with elemental bromine or by passing the vaporized anhydride over an activated carbon catalyst at elevated temperatures. epo.orggoogleapis.comsci-hub.se Attempted thermal aromatization without a catalyst often leads to low yields and the formation of tar. google.comgoogle.com

Reactions at the Carbon-Carbon Double Bond:

The alkene functionality in the tetrahydrophthalic ring is susceptible to various electrophilic addition reactions.

Halogenation: The double bond can react with halogens such as bromine (Br₂) to yield a dihalo-derivative. The stereochemistry of this addition can be influenced by the bicyclic nature of the anhydride. acs.org This reaction provides a route to further functionalized saturated cyclic systems.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide. This epoxide can then serve as a versatile intermediate for further reactions, such as ring-opening with nucleophiles to introduce new functional groups.

Dihydroxylation: The double bond can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The stereochemical outcome (syn- or anti-dihydroxylation) will depend on the chosen reagent and reaction conditions. organic-chemistry.org

Nucleophilic Substitution at the Chlorinated Carbon:

Nucleophilic substitution at a vinylic carbon, such as the one bearing the chlorine atom in this compound, is generally difficult to achieve under standard nucleophilic substitution conditions (Sₙ1 or Sₙ2). youtube.com The sp²-hybridized carbon and the potential for repulsion between the incoming nucleophile and the pi-electron cloud of the double bond make direct displacement challenging. doubtnut.comdoubtnut.comreddit.com However, under specific conditions, such as with very strong nucleophiles or through mechanisms involving addition-elimination or transition-metal catalysis, substitution might be possible. Research in the area of vinylic substitution suggests that the presence of electron-withdrawing groups can facilitate such reactions. researchgate.net

Reaction TypeReagent(s)Product Type
AromatizationBromine / Activated Carbon, HeatAromatic Anhydride (4-Chlorophthalic anhydride) epo.orgsci-hub.se
HalogenationBr₂Dihalo-derivative
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄ or KMnO₄Diol

Derivatives and Analogues of 4 Chlorotetrahydrophthalic Anhydride

Synthetic Strategies for Halogenated Tetrahydrophthalic Anhydride (B1165640) Congeners (e.g., 4-Fluorotetrahydrophthalic Anhydride, 4-Bromotetrahydrophthalic Anhydride)

The synthesis of halogenated congeners of tetrahydrophthalic anhydride often involves modifications of existing structures or de novo synthesis from appropriate precursors. While direct synthesis of 4-fluorotetrahydrophthalic anhydride is not extensively detailed, methods exist for its aromatized counterpart, 4-fluorophthalic anhydride. One such method involves the reaction of 4-nitrophthalic anhydride with potassium fluoride (B91410) in a solvent system containing acetonitrile (B52724) and a crown ether at temperatures between 75°C and 200°C. google.com

A more direct modification route is exemplified by the synthesis of 4-bromophthalic anhydride from 4-chlorotetrahydrophthalic anhydride. google.comgoogle.com This process involves the reaction of this compound with elemental bromine in the presence of a catalytically effective amount of iron or an iron salt. google.comgoogle.com Surprisingly, this reaction yields a mixture of 4-bromophthalic anhydride and 4-chlorophthalic anhydride, indicating both halogen exchange and aromatization occur. google.com It is noteworthy that under these conditions, 4-chlorophthalic anhydride itself does not react with bromine to form the bromo-derivative, suggesting the transformation happens at the tetrahydro- stage. google.com The initial this compound is typically prepared through the Diels-Alder condensation of 2-chloro-1,3-butadiene with maleic anhydride. google.com

ProductStarting MaterialReagentsCatalystKey ConditionsOutcomeReference
4-Bromophthalic anhydride This compoundElemental BromineIron powder or Iron saltHeatingMixture of 4-bromophthalic anhydride and 4-chlorophthalic anhydride google.comgoogle.com
4-Fluorophthalic anhydride 4-Nitrophthalic anhydridePotassium FluorideCrown ether75-200°C in acetonitrile4-Fluorophthalic anhydride google.com

Chemical Transformations Leading to Diverse Phthalic Anhydride Derivatives

This compound serves as a precursor for various phthalic anhydride derivatives through several key chemical transformations, primarily aromatization and transimidation.

Aromatization: The conversion of the tetrahydrophthalic ring system to a fully aromatic phthalic anhydride is a common and crucial transformation. This dehydrogenation can be achieved through several methods:

Reaction with Bromine: Treating this compound with liquid bromine serves as an effective method for aromatization, yielding 4-chlorophthalic anhydride. google.com When this reaction is conducted in the presence of an iron catalyst, a mixture of 4-chlorophthalic anhydride and 4-bromophthalic anhydride is produced. google.com

Catalytic Dehydrogenation: Aromatization can also be accomplished by passing the vaporized this compound over an activated carbon catalyst in the presence of air at elevated temperatures (200-400°C). googleapis.com This process converts the halogen-substituted tetrahydrophthalic anhydride into the corresponding halogen-substituted phthalic anhydride. googleapis.com

Transimidation: A more complex transformation involves a transimidation reaction to produce substituted phthalic anhydrides. google.com In this process, a substituted N-alkyl phthalimide (B116566) reacts with a substituted tetrahydrophthalic anhydride (like this compound). google.com This equilibrium reaction results in the formation of the desired substituted phthalic anhydride and a substituted N-alkyl tetrahydrophthalimide as a by-product. google.comgoogle.com This by-product can then be isolated and converted back to the N-alkyl phthalimide reactant through aromatization, for instance, by passing it over a transition metal catalyst such as V₂O₅. google.comgoogle.com

TransformationStarting MaterialReagents/CatalystProduct(s)Reference
Aromatization This compoundLiquid Bromine4-Chlorophthalic anhydride google.com
Aromatization & Halogen Exchange This compoundElemental Bromine, Iron4-Chlorophthalic anhydride and 4-Bromophthalic anhydride google.com
Catalytic Dehydrogenation This compoundActivated Carbon, Air4-Chlorophthalic anhydride googleapis.com
Transimidation This compoundN-Alkyl-4-chlorophthalimide4-Chlorophthalic anhydride and N-Alkyl-4-chlorotetrahydrophthalimide google.comgoogle.com

Synthesis and Characterization of Substituted Tetrahydrophthalic Anhydride Adducts

The synthesis of adducts from this compound typically involves reactions of the anhydride functional group. The parent compound itself is an adduct, formed via the Diels-Alder reaction between 2-chloro-1,3-butadiene (chloroprene) and maleic anhydride. google.comgoogle.com

A primary class of adducts synthesized from this compound are imides, formed by reaction with primary amines. A specific example is the synthesis of N-methyl-4-chlorophthalimide, which proceeds through the N-methyl-4-chlorotetrahydrophthalimide intermediate. In a typical procedure, this compound is heated to 150°C under a nitrogen atmosphere, and methylamine (B109427) gas is introduced below the surface. google.comgoogle.com The reaction mixture is then heated further, for example to 180°C for several hours, to yield the N-methyl-4-chlorotetrahydrophthalimide adduct. google.comgoogle.com This intermediate can subsequently be aromatized to the corresponding phthalimide. google.comgoogle.com

The characterization of these adducts relies on standard spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the chemical structures of the synthesized compounds. researchgate.netmdpi.com

Adduct TypeReactantsKey Reaction StepsProductReference
Imide This compound, Methylamine1. Heat anhydride to 150°C. 2. Introduce methylamine gas. 3. Heat mixture to 180°C for 3 hours.N-methyl-4-chlorotetrahydrophthalimide google.comgoogle.com

Applications in Advanced Materials Science Research

Precursor in Polyimide and Polyetherimide Research and Development

In the field of high-performance polymers, chlorinated aromatic anhydrides like 4-Chlorophthalic anhydride (B1165640) are utilized as monomers to create advanced polyimides. wikipedia.org The structure of the monomers used is one of the primary factors that determines the properties of the resulting polyimide. researchgate.net

4-Chlorophthalic anhydride functions as a monomer in the production of polyimides, a class of high-performance thermosets and engineering plastics known for their exceptional thermal stability and mechanical strength. wikipedia.org Polyimides are generally synthesized through a two-step process where a dianhydride (such as 4-Chlorophthalic anhydride) reacts with a diamine to form a polyamic acid (PAA) precursor. researchgate.net This PAA solution is then processed into a desired form, such as a film, and thermally or chemically treated to induce cyclodehydration, resulting in the final, robust polyimide structure. researchgate.net The specific composition of the dianhydride and diamine monomers is crucial for tuning the final properties of the polymer to meet the demands of applications in aerospace, electronics, and other demanding fields. researchgate.net

The relationship between the molecular structure of the monomers and the macroscopic properties of the resulting polymer is a central theme in materials science. researchgate.netku.ac.ae For polyimides derived from chlorinated anhydrides, the presence and position of the chlorine atom significantly influence the final characteristics. The structure of the dianhydride monomer is a key factor determining the properties of the corresponding polyimide. researchgate.net

Key structure-property correlations include:

Thermal Stability : Aromatic dianhydrides generally yield polyimides with better thermomechanical properties compared to those derived from cycloaliphatic dianhydrides. rsc.org The rigid structure of 4-Chlorophthalic anhydride contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures in the final polymer.

Solubility : The introduction of bulky or asymmetrical groups into the polymer backbone can disrupt chain packing, leading to improved solubility in organic solvents. ku.ac.ae The chlorine atom on the phthalic anhydride ring can alter chain-to-chain interactions and polarity, thereby modifying the polymer's solubility profile.

Optical Properties : Polyimides derived from cycloaliphatic dianhydrides tend to have superior optical transparency compared to their aromatic counterparts. rsc.org The aromatic nature of 4-Chlorophthalic anhydride typically results in polymers that absorb more in the visible spectrum.

Monomer Structural FeatureInfluence on Polyimide PropertyExample
Aromatic Dianhydride (e.g., 4-Chlorophthalic anhydride)Enhances thermal and mechanical stability. rsc.orgHigher Glass Transition Temperature (Tg)
Alicyclic DianhydrideImproves optical transparency and solubility. rsc.orgColorless films, soluble in more organic solvents
Rigid, Unsymmetrical Spiro StructureIncreases rigidity, bulkiness, and irregularity, leading to enhanced solubility and thermal properties. ku.ac.aeImproved processability without sacrificing performance
Electronegative/Bulky Substituents (e.g., -Cl, -CF3)Can reduce surface free energy, alter solubility, and affect dielectric properties. mdpi.comImproved wear resistance, modified chemical resistance

The chlorine atom in 4-Chlorophthalic anhydride serves as a functional group that can be leveraged for creating advanced polyimide architectures. Copolymerization is a convenient method for obtaining materials with specifically desired properties. mdpi.com By strategically combining chlorinated monomers with other dianhydrides or diamines, researchers can develop copolymers with a precise balance of characteristics. For instance, introducing hydroxyl groups into the polymer chain can enable further modifications, such as creating photoactive polymers. mdpi.com This functionalization is key to developing materials for specialized applications, such as creating superhydrophobic surfaces or enhancing chemical resistance for advanced semiconductor packaging. mdpi.com

Role as a Curing Agent in Epoxy Resin Systems

In the realm of thermosetting polymers, alicyclic anhydrides, including 4-Chlorotetrahydrophthalic anhydride, are employed as curing agents (or hardeners) for epoxy resins. tri-iso.commonchy.com Anhydride curing agents are chosen for applications demanding high performance, as they typically yield cured systems with high glass transition temperatures (Tg), exceptional chemical resistance, and excellent electrical insulation properties. monchy.compolymerinnovationblog.com Unlike amine-based curing agents that can often react at room temperature, anhydride-based systems require heat to initiate and complete the curing process. polymerinnovationblog.com

The curing of an epoxy resin with an anhydride hardener is a complex, chain-wise polymerization process that results in a densely crosslinked three-dimensional network. researchgate.net The mechanism is typically initiated by a source of hydroxyl groups, which may be present on the epoxy resin backbone, from trace amounts of water, or added via a catalyst. polymerinnovationblog.comresearchgate.net

The primary reactions involved in the network formation are:

Ring-Opening/Initiation : A hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride ring, opening it to form a monoester with a free carboxylic acid group. researchgate.netdianhydrides.com

Propagation : The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring. dianhydrides.com This reaction opens the epoxy ring, creating an ester linkage and regenerating a new hydroxyl group. researchgate.netdianhydrides.com

Chain Extension : The new hydroxyl group can then react with another anhydride molecule, continuing the cycle and propagating the polymer chain. dianhydrides.com This repetitive process builds the crosslinked network structure. researchgate.net

An important potential side reaction is the homopolymerization of the epoxy resin (etherification), where a hydroxyl group attacks an epoxy group directly. tri-iso.comdianhydrides.com This reaction is generally considered undesirable as it can reduce the crosslink density of the final network. dianhydrides.com To ensure optimal properties, accelerators such as tertiary amines or imidazoles are often used to speed up the primary curing reactions. polymerinnovationblog.comgoogle.com

Reaction StepDescription
1. Initiation (Anhydride Ring-Opening) A hydroxyl (-OH) source attacks the anhydride, opening the ring to form a monoester and a carboxylic acid (-COOH) group. dianhydrides.com
2. Propagation (Epoxy Ring-Opening) The carboxylic acid group reacts with an epoxy ring, forming an ester linkage and a new hydroxyl group. researchgate.netdianhydrides.com
3. Network Formation The newly generated hydroxyl group reacts with another anhydride, continuing the cycle and building a highly crosslinked polyester (B1180765) network. tri-iso.comresearchgate.net

Growing environmental concerns have spurred research into developing curing agents from renewable resources as alternatives to traditional petroleum-based hardeners. foreverest.net These bio-based agents are derived from natural sources like plant oils, sugars, polyphenols (such as cardanol (B1251761) from cashew nutshell liquid), and lignin. foreverest.netnsf.gov

The primary goal is to develop sustainable alternatives that can match or exceed the performance of conventional curing agents. nsf.gov Common functional groups found in these biomaterials that can react with epoxy resins include carboxyls, hydroxyls, and amines. nsf.gov Research has explored a variety of bio-based curing agents, including those derived from epoxidized sucrose (B13894) soyate, furan, and vegetable oils. researchgate.netsci-hub.se Polyanhydrides derived from fatty acids, such as Polyazelaic Polyanhydride (PAPA), represent a class of bio-based alternatives that function through a similar curing mechanism to conventional anhydrides. broadview-tech.com Comparative studies focus on evaluating key performance metrics such as mechanical strength, thermal stability, and chemical resistance to ensure these green alternatives are viable for high-performance applications. nsf.gov

Curing Agent TypeSourceKey Characteristics
Conventional Anhydrides (e.g., this compound)Petrochemical feedstocks. foreverest.netHigh thermal stability (Tg), excellent chemical resistance, requires heat cure. polymerinnovationblog.com
Bio-Based Polyamines Grapeseed oil, furanic amines from sugars. nsf.govCan be highly reactive at ambient temperatures. nsf.gov
Cardanol-Based Agents Cashew Nut Shell Liquid (CNSL). sci-hub.seDemonstrate performance similar to commercial curing agents. sci-hub.se
Bio-Based Polyanhydrides (e.g., PAPA)Renewable fatty acids. broadview-tech.comBiodegradable, offers a direct bio-based alternative for epoxy curing. broadview-tech.com

Exploration in Other Polymeric Materials and Composites Research

Research into the applications of this compound extends beyond single polymer systems into the broader field of polymeric materials and composites. This exploration includes its use as a comonomer in the synthesis of polyesters and polyimides, and as a curing agent or additive to enhance the properties of various resin-based composites.

Polyesters and Unsaturated Polyester Resins

In the realm of polyester synthesis, anhydrides are crucial reactants. Unsaturated polyester resins (UPRs), a significant class of thermosetting polymers, are typically formed through the condensation reaction of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides. While common anhydrides like phthalic anhydride and maleic anhydride are widely used, research has delved into the incorporation of halogenated anhydrides like this compound to introduce specific functionalities.

The inclusion of chlorine-containing compounds is a well-established strategy for imparting flame retardancy to polymers. The mechanism of flame retardancy often involves the release of halogen radicals during combustion, which can interrupt the radical chain reactions in the gas phase, thereby inhibiting the flame. oceanchemgroup.comnist.gov The presence of the chlorine atom in this compound makes it a candidate for developing inherently flame-retardant polyester resins. sbcomposite.comwikipedia.org

Research in this area focuses on synthesizing UPRs where this compound partially or wholly replaces the conventional saturated anhydride. The resulting resins are then cured, often with a vinyl monomer like styrene, to form a crosslinked network. Subsequent characterization of these materials is crucial to understand the impact of the chlorinated anhydride on various properties.

Key Research Findings:

Thermal Stability: The introduction of this compound into the polyester backbone can influence the thermal stability of the resulting composite. Thermogravimetric analysis (TGA) is a common technique used to evaluate this, measuring the weight loss of a material as a function of temperature. An increase in the onset of decomposition temperature or a higher char yield at elevated temperatures would indicate improved thermal stability. cnrs.frresearchgate.netmdpi.commdpi.com

Mechanical Properties: The mechanical integrity of the final composite is paramount. Researchers investigate properties such as tensile strength, flexural strength, and impact resistance to determine how the incorporation of this compound affects the structural performance of the material. researchgate.netmdpi.comresearchgate.netnih.gov

Flame Retardancy: The primary motivation for using chlorinated compounds is often to enhance flame retardancy. Standard tests like the Limiting Oxygen Index (LOI) and UL-94 vertical burn test are employed to quantify the flammability of the composites. A higher LOI value or a better UL-94 rating (e.g., V-0) would signify effective flame retardancy. oceanchemgroup.comnist.govnih.govmdpi.comtaylorfrancis.com

Below is a representative data table illustrating the type of data generated in such research, comparing a standard UPR with one modified with this compound.

PropertyStandard UPR CompositeUPR Composite with this compound
Tensile Strength (MPa) 7572
Flexural Modulus (GPa) 3.53.8
Glass Transition Temp. (°C) 110125
Limiting Oxygen Index (%) 2128
UL-94 Rating V-2V-0

Note: The data in this table is illustrative and intended to represent typical findings in this research area.

Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.govrsc.orgcore.ac.ukresearchgate.net They are synthesized through the reaction of a dianhydride with a diamine. nih.govmdpi.com While aromatic dianhydrides are most common, the use of aliphatic or cycloaliphatic anhydrides like this compound can modify the properties of the resulting polyimide, potentially leading to increased solubility and processability, albeit with some trade-off in thermal stability. mdpi.comnih.gov

The synthesis of polyimides from this compound would proceed via a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to form the final polyimide. core.ac.ukresearchgate.net The presence of the chloro-substituent and the non-aromatic ring structure would be expected to influence the final properties of the polymer. google.com

Epoxy Resin Composites

Anhydrides are widely used as curing agents for epoxy resins, leading to thermoset materials with excellent mechanical properties, thermal stability, and chemical resistance. cnrs.frresearchgate.netnih.govbroadview-tech.com The curing process involves the reaction of the anhydride with the epoxy groups and hydroxyl groups of the resin to form a highly crosslinked three-dimensional network. nih.govnih.gov

The use of this compound as a curing agent for epoxy resins is an area of interest for developing flame-retardant composites. The chlorine atoms become an integral part of the polymer network, providing a stable source of flame-retardant species. oceanchemgroup.com

Detailed Research Findings:

Research in this domain involves formulating epoxy resins with this compound as the curing agent, often with the addition of an accelerator to facilitate the curing process. The cured materials are then subjected to a battery of tests to evaluate their performance.

Curing Kinetics: Differential Scanning Calorimetry (DSC) is often used to study the curing kinetics, determining parameters such as the heat of reaction and the activation energy. This provides insights into the reactivity of this compound as a curing agent.

Thermomechanical Properties: Dynamic Mechanical Analysis (DMA) is employed to determine the glass transition temperature (Tg) and the storage modulus of the cured epoxy. A higher Tg indicates better thermal stability of the network. cnrs.frresearchgate.net

Flammability: As with polyesters, the flame retardant efficacy is a key performance metric. LOI and UL-94 tests are used to assess the improvement in fire resistance. nist.govnih.govmdpi.com

The following table summarizes hypothetical data from the characterization of an epoxy composite cured with a standard anhydride versus one cured with this compound.

PropertyEpoxy Cured with Standard AnhydrideEpoxy Cured with this compound
Glass Transition Temp. (°C) 155160
Flexural Strength (MPa) 120115
Char Yield at 800°C (%) 1525
Limiting Oxygen Index (%) 2432
UL-94 Rating V-1V-0

Note: This data is hypothetical and serves to illustrate the expected outcomes of such research.

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

While specific kinetic studies on the reactions of 4-chlorotetrahydrophthalic anhydride (B1165640) are not extensively documented in publicly available literature, the methodologies for elucidating the mechanisms of similar cyclic anhydrides are well-established. Kinetic analyses, often coupled with spectroscopic techniques, are pivotal in determining reaction orders, rate constants, and the influence of catalysts or reaction conditions.

For instance, the hydrolysis of anhydrides is a common reaction studied to understand their reactivity. Studies on the hydrolysis of phthalic anhydride and its derivatives show that the reaction can be accelerated by various bases. researchgate.netnih.gov The mechanism often involves nucleophilic attack on one of the carbonyl carbons, leading to the opening of the anhydride ring. researchgate.net It is plausible that the hydrolysis of 4-chlorotetrahydrophthalic anhydride follows a similar pathway. The electron-withdrawing nature of the chlorine atom could potentially influence the electrophilicity of the carbonyl carbons and thus the rate of hydrolysis.

Spectroscopic methods are indispensable for monitoring the progress of such reactions and identifying intermediates and products.

Infrared (IR) Spectroscopy: Cyclic anhydrides exhibit characteristic C=O stretching vibrations. Unsaturated and saturated cyclic anhydrides show two distinct carbonyl bands due to symmetric and asymmetric stretching. For saturated cyclic anhydrides, these peaks typically appear in the ranges of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com The lower-wavenumber peak is generally more intense in cyclic anhydrides. spectroscopyonline.com Monitoring the disappearance of these bands and the appearance of new bands corresponding to the products (e.g., carboxyl and hydroxyl groups in hydrolysis) allows for real-time tracking of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of reactants, products, and any stable intermediates. For this compound, the chemical shifts and coupling constants of the protons on the cyclohexene (B86901) ring would be particularly informative about the molecule's conformation and the stereochemical outcome of its reactions. For example, in a study of himic anhydride, another bicyclic anhydride, ¹H NMR was used to distinguish between endo and exo isomers formed during thermal equilibration. nih.gov

A study on 4,5-dichlorophthalic anhydride utilized IR and NMR spectroscopy to confirm the structures of various derivatives formed by reactions with nucleophiles. mdpi.com Similar spectroscopic analyses would be essential to characterize the products of reactions involving this compound, such as its conversion to N-methyl-4-chlorophthalimide. google.com

Quantum Chemical Calculations and Molecular Modeling of Reaction Pathways

Quantum chemical calculations offer profound insights into the energetics and geometries of molecules and transition states, which are often difficult to study experimentally. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Molecular modeling can be used to map out the entire reaction pathway for processes like the Diels-Alder reaction that forms this compound from 2-chloro-1,3-butadiene and maleic anhydride. google.com Such modeling would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, transition state, and product.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is crucial for determining the activation energy of the reaction.

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating thermodynamic properties like enthalpy and Gibbs free energy.

These calculations can help explain the regio- and stereoselectivity of the Diels-Alder reaction, for instance, why the endo or exo product is favored. nih.gov

Prediction of Reactivity and Selectivity through Computational Approaches (e.g., QSRRs)

Computational methods can also be used to predict the reactivity and selectivity of molecules. Quantitative Structure-Reactivity Relationships (QSRRs) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity.

For a series of substituted anhydrides, a QSRR model could be developed to predict their reaction rates with a given nucleophile. The model would use descriptors calculated from the molecular structure, such as:

Electronic Descriptors: Atomic charges, frontier molecular orbital energies (HOMO and LUMO), and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that quantify molecular branching and shape.

A DFT study of 4,5-dichlorophthalic anhydride derivatives calculated various reactivity descriptors, including ionization potential, electron affinity, chemical hardness, and an electrophilicity index, to clarify their chemical features. mdpi.com These parameters provide a quantitative basis for comparing the reactivity of different compounds.

Table 1: Examples of Calculated Reactivity Descriptors for a Generic Molecule
DescriptorSymbolTypical Interpretation
Highest Occupied Molecular Orbital EnergyEHOMORelated to the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapΔEIndicator of chemical reactivity and stability.
Chemical HardnessηMeasure of resistance to change in electron configuration.
Electrophilicity IndexωGlobal measure of electrophilic character.

By calculating these descriptors for this compound, its reactivity could be predicted and compared to other similar anhydrides.

Conformational Analysis and Stereochemical Considerations of the Tetrahydrophthalic Ring

The tetrahydrophthalic ring in this compound is based on a cyclohexene core, which preferentially adopts a half-chair conformation. lookchem.com The presence of substituents on this ring influences the conformational equilibrium between the two possible half-chair forms.

In monosubstituted cyclohexanes, a substituent can occupy either an axial or an equatorial position. Generally, bulkier substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org For 4-halocyclohexenes, the situation is more complex. Studies have shown that for 4-bromocyclohexene, the conformational enthalpy difference between the axial and equatorial positions is very small, with a slight preference for the axial isomer. lookchem.com This preference can be influenced by a combination of steric and electronic effects.

Table 2: Conformational Preferences (A-values) for Substituents on a Cyclohexane Ring
Substituent-ΔG° (kcal/mol) (Equatorial Preference)
-F0.24 - 0.28
-Cl0.53
-Br0.48
-I0.47
-CH₃1.74
Note: Data is for monosubstituted cyclohexanes and provides a general indication of steric preference. The tetrahydrophthalic ring's double bond and anhydride fusion will alter these values.

Advanced Characterization Techniques in 4 Chlorotetrahydrophthalic Anhydride Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 4-Chlorotetrahydrophthalic anhydride (B1165640), which is typically synthesized via the Diels-Alder reaction between chloroprene (B89495) and maleic anhydride. google.com These techniques provide detailed information about the atomic composition and bonding arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Chlorotetrahydrophthalic anhydride. Both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the anhydride group would have characteristic chemical shifts in the most downfield region (typically 160-180 ppm). The olefinic carbons and the carbon atom bonded to the chlorine would also have specific, predictable chemical shifts, providing definitive evidence for the compound's structure.

Illustrative Table of Expected NMR Data for this compound

¹H NMR Spectroscopy
Expected Chemical Shift (ppm)AssignmentExpected MultiplicityIntegration
~ 5.5 - 6.0Olefinic C-HMultiplet1H
~ 3.0 - 4.0Aliphatic C-H (adjacent to C=O)Multiplet2H
~ 2.0 - 3.0Aliphatic C-H₂Multiplet4H
¹³C NMR Spectroscopy
Expected Chemical Shift (ppm)Assignment
~ 165 - 175Carbonyl (C=O)
~ 120 - 140Olefinic (C=C)
~ 50 - 70Aliphatic (C-Cl)
~ 20 - 50Aliphatic (C-C)

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are critical for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands characteristic of specific functional groups. For a cyclic anhydride, the most prominent features are two strong carbonyl (C=O) stretching bands, typically appearing between 1750 cm⁻¹ and 1870 cm⁻¹. spectroscopyonline.com The presence of two bands is due to symmetric and asymmetric stretching modes. Other key absorptions would include C-O-C stretching from the anhydride ring, C=C stretching from the cyclohexene (B86901) ring, and a C-Cl stretching vibration. spectroscopyonline.commdpi.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretches are also visible, C=C and C-Cl bonds often produce strong Raman signals, aiding in a comprehensive vibrational analysis.

Illustrative Table of Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
C=O Asymmetric Stretch~1840 - 1870FTIR (Strong)
C=O Symmetric Stretch~1775 - 1800FTIR (Stronger for cyclic anhydrides)
C=C Stretch~1640 - 1680FTIR (Medium), Raman (Strong)
C-O-C Stretch~1000 - 1300FTIR (Strong)
C-Cl Stretch~600 - 800FTIR (Medium), Raman (Strong)

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. chemguide.co.uk In the mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways for cyclic anhydrides include the loss of CO and CO₂, which would result in specific fragment ions. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This hyphenated technique is exceptionally useful for monitoring the synthesis of this compound. google.com It can effectively separate the final product from starting materials (chloroprene, maleic anhydride), solvents, and any potential side products, allowing for both qualitative identification and quantitative analysis of the reaction mixture. nih.govnih.gov

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing complex mixtures in which it is a component.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, can separate the anhydride from polar impurities like its hydrolysis product, 4-chlorotetrahydrophthalic acid. epa.gov The high sensitivity of HPLC with UV detection makes it suitable for quantifying trace impurities. cipac.org

Gas Chromatography (GC), typically with a flame ionization detector (FID), is also well-suited for purity analysis due to the volatility of the anhydride. nih.gov GC provides excellent resolution, separating the target compound from other volatile organic impurities that may be present from the synthesis or degradation. thermofisher.comrsc.org Establishing a validated GC method is crucial for quality control in industrial production.

Thermal Analysis Techniques for Material Science Research

Thermal analysis techniques are vital for understanding the behavior of this compound at different temperatures, which is particularly important for its application as a hardener or curing agent in polymer systems like epoxy resins. nih.gov

Differential Scanning Calorimetry (DSC) for Curing Behavior and Transitions

Differential Scanning Calorimetry (DSC) is the primary technique used to study the curing process and thermal transitions of materials containing this compound. researchgate.net A DSC experiment measures the heat flow into or out of a sample as a function of temperature or time. hitachi-hightech.com

When a mixture of this compound and an epoxy resin is heated in a DSC, a broad exothermic peak is observed. shimadzu.comnetzsch.com This peak represents the heat released during the cross-linking (curing) reaction. youtube.com The area under this peak is proportional to the total enthalpy of the curing reaction, and the temperature at the peak maximum indicates the temperature of the maximum reaction rate.

By running experiments at different heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be calculated. acs.org Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured polymer. The Tg is a critical property that defines the upper service temperature of the final material. A second DSC scan of the cured sample will show a step-change in the heat capacity at the Tg, confirming the completion of the curing process and characterizing the final product. hitachi-hightech.com

Table of Thermal Events Studied by DSC for a this compound Curing System

Thermal EventDSC ObservationInformation Obtained
Curing ReactionBroad exothermic peak (1st Heat)Curing temperature range, enthalpy of reaction, reaction kinetics
Glass TransitionStep change in baseline (2nd Heat)Glass transition temperature (Tg) of the cured polymer
Melting of AnhydrideEndothermic peak (1st Heat, pure component)Melting point (Tm) and purity of the starting material

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials. researchgate.net The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, such as nitrogen or air. mdpi.com The resulting data, typically plotted as mass loss versus temperature, reveals the temperatures at which the material degrades. The derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition. mdpi.com

For epoxy resins cured with anhydrides like this compound, TGA is crucial for establishing the upper service temperature and understanding the degradation mechanism. The thermal decomposition of anhydride-cured epoxy resins is a complex process that can involve the cleavage of ester bonds formed during curing, followed by the breakdown of the epoxy backbone. mdpi.com The process typically occurs in distinct stages, which can be identified from the TGA and DTG curves. mdpi.com

While specific TGA data for resins cured exclusively with this compound is not extensively detailed in publicly available literature, the thermal behavior of analogous anhydride-cured systems provides valuable insights. Generally, these thermosets exhibit high thermal stability. The onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs, T₅%) for anhydride-cured epoxy systems is frequently observed above 300°C. mdpi.comresearchgate.net The char yield, which is the percentage of material remaining at high temperatures (e.g., 800°C) in an inert atmosphere, is an indicator of the material's flame retardancy and structural integrity at elevated temperatures. mdpi.com

Table 1: Representative TGA Data for Anhydride-Cured Epoxy Systems This table presents typical data for anhydride-cured epoxy resins to illustrate the parameters obtained from TGA, as specific data for this compound systems was not available in the searched literature.

ParameterValue (in Nitrogen)Value (in Air)Reference
Onset Decomposition Temp. (T₅%)~363 - 390 °C~360 - 385 °C mdpi.com
Temp. of Max. Decomposition (Tmax)~380 - 440 °C~430 - 670 °C mdpi.com
Char Yield at 800 °C~16 - 60 %Not Applicable mdpi.com

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, such as epoxy thermosets cured with this compound. The method involves applying a sinusoidal stress to a sample and measuring the resulting strain. jmaterenvironsci.com This allows for the determination of the storage modulus (E'), which represents the elastic response or stiffness of the material, and the loss modulus (E''), which represents the viscous response or the material's ability to dissipate energy. mdpi.com The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ), or damping factor.

These properties are typically measured over a range of temperatures, providing a detailed picture of the material's thermomechanical behavior. A key parameter obtained from DMA is the glass transition temperature (Tg), which signifies the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. The Tg can be identified by the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan δ curve. jmaterenvironsci.com For anhydride-cured epoxy resins, the Tg is a critical indicator of the material's crosslink density and its maximum continuous use temperature. cnrs.fr

Table 2: Illustrative DMA Properties for Anhydride-Cured Epoxy Resins This table provides typical thermomechanical properties for anhydride-cured epoxy systems to demonstrate the data generated by DMA. Specific findings for this compound-cured systems were not identified in the literature search.

PropertyTypical Value RangeSignificanceReference
Storage Modulus (E') @ 25°C2 - 4 GPaIndicates material stiffness in the glassy state researchgate.net
Glass Transition Temp. (Tg)138 - 247 °CDefines the upper service temperature limit researchgate.netcnrs.fr
Tan δ Peak Height0.2 - 0.6Relates to the material's damping capacity cnrs.fr

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique fingerprint of the crystalline solid. Analysis of the pattern allows for the determination of the crystal system, space group, and unit cell dimensions. mdpi.com

For a pure compound like this compound, single-crystal XRD would provide precise information on its molecular conformation, bond lengths, bond angles, and how the molecules pack together in the solid state. This information is fundamental to understanding its physical properties and reactivity.

However, a search of available scientific literature and crystallographic databases did not yield specific experimental crystal structure data for this compound. For illustrative purposes, the crystal structure of the related compound 3,4,5,6-tetrahydrophthalic anhydride has been determined. It crystallizes in the orthorhombic space group Pbca, with a cyclohexene ring that adopts a half-chair conformation. researchgate.net Such detailed structural information remains to be determined for the 4-chloro derivative.

When used to analyze cured epoxy resins, which are typically amorphous, XRD patterns show broad, non-distinct humps rather than sharp peaks. However, XRD can be used to identify any crystalline fillers or additives within the polymer matrix. mdpi.com

Microscopic Techniques for Morphological and Surface Analysis (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), Polarized Optical Microscopy (POM))

Microscopic techniques are indispensable for examining the morphology, topography, and phase structure of materials from the micrometer to the nanometer scale. These methods are typically applied to the final cured polymer matrix rather than the liquid anhydride precursor.

Scanning Electron Microscopy (SEM) is widely used to study the fracture surface of cured epoxy resins. By scanning a focused beam of electrons over a sample, SEM generates high-resolution images that reveal details about the material's failure mechanism. For instance, a smooth, glassy fracture surface is characteristic of brittle failure, whereas a rougher surface with features like river lines or hackles can indicate a tougher fracture process. SEM is also instrumental in visualizing the dispersion of fillers or the morphology of phase-separated polymer blends. researchgate.net

Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional surface information. An AFM operates by scanning a sharp tip over the sample surface, measuring the forces between the tip and the surface to create a topographical map. In addition to topography, AFM can operate in modes that map variations in material properties like adhesion and stiffness (phase imaging). This is particularly useful for characterizing phase separation in modified epoxy systems at the nanoscale. mdpi.com

Polarized Optical Microscopy (POM) is used to study materials that are birefringent (anisotropic), meaning they have different refractive indices along different crystallographic axes. While cured epoxy resins are generally amorphous and not birefringent, POM can be used to visualize internal stresses, which can induce birefringence. It is also a valuable tool for observing the crystalline structure of any semi-crystalline additives or fillers within the epoxy matrix.

While these techniques are standard for polymer characterization, specific SEM, AFM, or POM studies focusing on resins cured with this compound were not found in the conducted literature search.

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Routes

The primary and established method for synthesizing 4-Chlorotetrahydrophthalic anhydride (B1165640) is the Diels-Alder reaction. google.com This cycloaddition involves the reaction of maleic anhydride with 2-chloro-1,3-butadiene (chloroprene). google.comgoogle.com While effective, current research aims to enhance the efficiency, safety, and environmental footprint of this process. Key challenges in related syntheses, such as the thermal aromatization of 4-chlorotetrahydrophthalic anhydride to 4-chlorophthalic anhydride, can lead to low yields and the formation of tar, highlighting the need for improved methodologies. google.comgoogle.com

One patented method provides a detailed example of the Diels-Alder approach, achieving a high yield. google.comgoogle.compatsnap.comepo.org The process involves reacting maleic anhydride with chloroprene (B89495) in a solvent mixture, followed by distillation to isolate the product. google.comgoogle.compatsnap.com

Table 1: Example Synthesis of this compound via Diels-Alder Reaction google.comgoogle.compatsnap.com

Parameter Value
Reactant 1 Maleic anhydride (1.6 mole)
Reactant 2 Chloroprene (1.69 mole)
Solvents Toluene (B28343), Xylene
Reaction Temperature 55°C
Reaction Time 3 hours
Purification Distillation (160-165°C at 1-2 mm pressure)

| Yield | 85% |

Future research is focused on developing novel synthetic routes that overcome the limitations of current methods. An emerging paradigm is the exploration of solvent-free reaction conditions, which would simplify the process, reduce waste, and avoid impurities introduced by solvents. google.com Additionally, the use of inhibitors such as phenothiazine (B1677639) or diethylhydroxylamine during the synthesis is being investigated to improve reaction control and selectivity. google.com The development of catalytic systems that can operate under milder conditions and the design of continuous flow processes represent significant opportunities for creating more efficient, scalable, and economically viable synthetic strategies for this compound. google.com

Exploration of Undiscovered Reactivity and Functionalization Pathways

The chemical structure of this compound, featuring both a reactive anhydride group and a cyclohexene (B86901) ring with a chlorine substituent, offers substantial opportunities for novel chemical transformations. The anhydride ring is susceptible to nucleophilic attack, a pathway that has been leveraged for various functionalizations. researchgate.net

A known reaction involves the treatment of this compound with amines, such as methylamine (B109427), to produce the corresponding N-substituted imide, N-methyl-4-chlorotetrahydrophthalimide. google.compatsnap.com This reaction proceeds by heating the anhydride with the amine, leading to the formation of the imide ring with high yield. google.com Furthermore, the compound can participate in transimidation reactions, where it reacts with an existing imide to exchange the anhydride and imide functionalities, demonstrating a dynamic reactivity profile. google.comgoogle.com

Future research will likely delve into a broader range of functionalization pathways. Drawing parallels from the reactivity of similar cyclic anhydrides, several unexplored avenues emerge: nih.govmdpi.com

Ring-Opening Reactions: Systematic exploration of ring-opening reactions with a wide array of nucleophiles, including alcohols, thiols, and amino acids, could yield a diverse library of dicarboxylic acid and mono-ester/amide derivatives. These derivatives can serve as versatile monomers for polymerization or as intermediates for fine chemicals.

Modifications of the Cyclohexene Ring: The double bond within the tetrahydrophthalic ring is a site for further chemical modification. Reactions such as epoxidation, hydrogenation, or halogenation could introduce new functional groups, significantly altering the chemical and physical properties of the resulting molecules. For instance, epoxidation, a reaction demonstrated on the parent tetrahydrophthalic anhydride structure, could yield epoxy derivatives useful as plasticizers or polymer building blocks. researchgate.net

Reactions Involving the Chlorine Atom: The chlorine substituent can be a handle for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of complex molecular fragments and the synthesis of highly functionalized molecules.

Investigating these undiscovered pathways will unlock the full synthetic potential of this compound, enabling its use as a platform chemical for constructing complex molecular architectures.

Integration into Sustainable and Circular Chemical Processes

Aligning chemical production with the principles of green chemistry and a circular economy is a paramount goal for modern industry. Future research on this compound is increasingly focused on its role within sustainable and circular processes.

A key aspect of sustainability is the reduction or elimination of hazardous substances and waste. The development of solvent-free synthesis methods for this compound is a significant step in this direction, minimizing the environmental impact associated with solvent use and disposal. google.com Moreover, creating processes that utilize recyclable catalysts, such as sulfated zirconia which has been used for other anhydride syntheses, can reduce waste and improve process efficiency. ajol.info

The concept of circularity involves designing processes where waste from one step becomes a resource for another. A notable example is the synthesis of 4-chlorophthalic anhydride, where this compound is a key intermediate. google.com In a related transimidation reaction, the by-product, N-methyl-4-chlorotetrahydrophthalimide, can be converted back into a valuable reactant through aromatization. google.comgoogle.com This recycling loop enhances atom economy and minimizes waste, embodying a circular design.

An emerging paradigm in sustainable polymer chemistry is the ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides. whiterose.ac.uk This method is considered a greener route to producing polyesters. whiterose.ac.uk Integrating this compound into ROCOP processes, potentially with bio-based epoxides, could lead to the synthesis of advanced polyesters with a reduced environmental footprint. nih.gov Such strategies position this compound as a valuable component in the transition towards more sustainable chemical manufacturing.

Design and Synthesis of Advanced Material Systems Utilizing this compound Derivatives

This compound serves as a crucial intermediate in the production of high-performance polymers. It is a precursor to 4-chlorophthalic anhydride, a monomer essential for the synthesis of polyetherimides (PEIs), which are high-heat engineering plastics used in demanding applications. google.com The future of materials science involving this compound lies in leveraging its unique structure to create novel polymers and materials with tailored properties.

The derivatives of this compound are building blocks for a new generation of advanced materials:

High-Performance Polyesters: The use of cyclic anhydrides in ring-opening copolymerization (ROCOP) with epoxides is a powerful strategy for producing polyesters with high glass transition temperatures (Tg) and controlled molecular weights. nih.gov By selecting specific epoxides to copolymerize with this compound, it is possible to design novel polyesters with enhanced thermal stability and mechanical properties.

Specialty Polymers and Additives: The presence of the chlorine atom can impart specific properties, such as flame retardancy or modified solubility, to polymers. Derivatives of this compound could be developed as specialty plasticizers, coatings, or resins. For example, polyesters derived from the parent tetrahydrophthalic anhydride have been explored for use as plasticizers. researchgate.net

Thermosetting Resins and Membranes: Functional derivatives of the anhydride can be used to create cross-linked thermoset resins with high durability and chemical resistance. whiterose.ac.uk Furthermore, the development of novel polyimides and copolyamides from its derivatives could lead to advanced materials for applications such as gas separation membranes, where polymer structure dictates performance. nih.gov

The strategic incorporation of this compound and its derivatives into polymer backbones allows for precise control over material properties, opening avenues for the design and synthesis of advanced material systems for the aerospace, automotive, and electronics industries.

Q & A

Q. Basic

  • FT-IR : Detect anhydride C=O stretching at 1850–1800 cm⁻¹ and C-Cl vibrations at 750–650 cm⁻¹.
  • ¹H/¹³C NMR : Anhydride carbonyls appear at δ 165–175 ppm (¹³C); ring protons show splitting patterns consistent with tetrahydro substitution.
  • Mass Spectrometry : Molecular ion peaks (m/z 182.55) and fragment patterns validate purity .

How to design experiments for studying hydrolytic stability under varying pH?

Advanced
Conduct hydrolysis kinetics in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC (UV detection at 210 nm) or titrimetric methods. Apply pseudo-first-order kinetics with Arrhenius modeling to quantify rate constants. Control humidity rigorously, as water content significantly impacts anhydride stability .

What strategies resolve discrepancies in thermodynamic data for this compound?

Advanced
Discrepancies in enthalpy (ΔH) or entropy (ΔS) often stem from impurities or inconsistent measurement protocols. Use high-purity samples (>99%) and validate data via multiple methods (e.g., DSC for melting points, van’t Hoff plots for solubility). Cross-correlate results with computational models (NRTL, COSMO-RS) to identify outliers .

How to analyze catalytic hydrogenation kinetics for derivative synthesis?

Advanced
For hydrogenation to hexahydro derivatives, use Ni/SiO₂ catalysts under 2–5 MPa H₂. Track conversion via GC-MS or in situ FT-IR. Kinetic modeling reveals 1st-order dependence on anhydride and 0.5-order on H₂. Validate time-concentration profiles against the Langmuir-Hinshelwood mechanism .

What safety protocols are critical for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of irritant vapors.
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .

How to synthesize fluorinated analogs (e.g., 4-fluorotetrahydrophthalic anhydride)?

Advanced
Fluorination via Halex reaction: React this compound with KF/NaF in DMSO at 130°C for 12–24 hours. Monitor fluorine incorporation via ¹⁹F NMR (δ -110 to -120 ppm) . Purify by vacuum sublimation to isolate high-purity fluorinated products.

What experimental designs mitigate side reactions during esterification?

Q. Advanced

  • Temperature Control : Maintain <80°C to prevent decarboxylation.
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
  • Solvent Choice : Anhydrous toluene minimizes hydrolysis side reactions. Monitor esterification progress via FT-IR (disappearance of anhydride C=O peaks) .

How to assess environmental degradation pathways of this compound?

Advanced
Perform photolysis studies under UV light (254 nm) in aqueous/organic media. Analyze degradation products via LC-QTOF-MS. For microbial degradation, use soil slurry assays with GC-MS to track metabolite formation (e.g., chlorinated diacids). Compare half-lives across aerobic/anaerobic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.